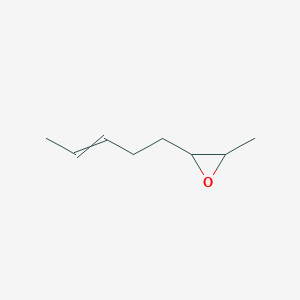

2-Methyl-3-(pent-3-en-1-yl)oxirane

Description

Overview of Oxirane Reactivity and Synthetic Utility in Contemporary Organic Chemistry

The synthetic utility of oxiranes stems primarily from their susceptibility to ring-opening reactions. fiveable.memasterorganicchemistry.com This process can be initiated by a wide array of nucleophiles under both acidic and basic conditions. Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon atom in an SN2-like manner. researchgate.net Conversely, in the presence of acid, the reaction often proceeds through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon, which can better stabilize the developing positive charge. researchgate.net

The versatility of oxiranes is further enhanced by the ability to control the stereochemistry of the ring-opening, often leading to the formation of two new stereocenters with a defined relationship. This stereospecificity is a cornerstone of modern asymmetric synthesis. Common methods for synthesizing oxiranes include the epoxidation of alkenes using peroxy acids or the intramolecular cyclization of halohydrins. masterorganicchemistry.comlibretexts.org

The Unique Challenges and Opportunities Presented by Multifunctional Oxirane Systems, Exemplified by 2-Methyl-3-(pent-3-en-1-yl)oxirane

Multifunctional oxiranes, which contain one or more additional reactive sites, present both unique challenges and exciting opportunities for synthetic chemists. The presence of other functional groups can influence the reactivity of the epoxide ring and vice versa, leading to complex reaction pathways and the potential for intramolecular reactions. researchgate.net The selective transformation of one functional group in the presence of another requires careful choice of reagents and reaction conditions, a significant challenge in synthetic design. chemrxiv.org

This compound serves as an excellent case study for a multifunctional oxirane. This molecule contains both a disubstituted oxirane ring and a carbon-carbon double bond. This combination allows for a variety of potential transformations, including:

Ring-opening of the epoxide: This can be achieved with various nucleophiles to introduce new functionalities.

Reactions at the alkene: The double bond can undergo reactions such as hydrogenation, halogenation, or further epoxidation.

Intramolecular reactions: The proximity of the alkene and the epoxide raises the possibility of intramolecular cyclization reactions under certain conditions, leading to the formation of cyclic ethers or other complex ring systems.

The interplay between these two functional groups offers a rich field for synthetic exploration, enabling the construction of diverse molecular architectures.

Foundational Research Areas Addressed in the Context of this compound and Related Structures

The study of this compound and related multifunctional oxiranes touches upon several fundamental areas of organic chemistry research:

Regio- and Stereoselectivity: Investigating the factors that control the site and stereochemical outcome of reactions on both the epoxide and the alkene is crucial for predictable and efficient synthesis. nih.govmdpi.com

Catalysis: The development of catalysts that can selectively promote a desired transformation on a multifunctional molecule is a major area of research. This includes catalysts for selective epoxidation, ring-opening, or other functional group manipulations. mdpi.com

Mechanism and Theory: Elucidating the mechanisms of the various reactions that these molecules can undergo, often with the aid of computational chemistry, provides a deeper understanding of their reactivity and can guide the design of new synthetic methods. researchgate.net

Total Synthesis: Multifunctional oxiranes are often key intermediates in the total synthesis of complex natural products. The development of strategies to synthesize and manipulate these building blocks is a driving force in the field. acs.org

The exploration of the chemistry of molecules like this compound continues to push the boundaries of synthetic methodology and our understanding of chemical reactivity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

623900-56-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2-methyl-3-pent-3-enyloxirane |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-8-7(2)9-8/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

KHJRSYZMQZDLRR-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCC1C(O1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 3 Pent 3 En 1 Yl Oxirane and Analogs

Stereoselective Synthesis of the Oxirane Ring

The formation of the oxirane (epoxide) ring is a critical step in the synthesis of 2-Methyl-3-(pent-3-en-1-yl)oxirane. The key challenge in the synthesis of this molecule from its diene precursor, 2-methyl-2,6-octadiene, is achieving regioselectivity (i.e., epoxidizing the correct double bond) and stereoselectivity (i.e., controlling the three-dimensional orientation of the resulting epoxide). The trisubstituted double bond in the precursor is more electron-rich than the disubstituted double bond, making it the more nucleophilic and, therefore, more reactive site for electrophilic epoxidation agents. researchgate.netmasterorganicchemistry.com

Peroxyacids are a classic and widely used class of reagents for converting alkenes to epoxides in a reaction known as the Prilezhaev epoxidation. masterorganicchemistry.com This method is known for its reliability and generally proceeds via a concerted mechanism. nih.gov

meta-Chloroperbenzoic acid (m-CPBA) is a common, commercially available, and relatively stable peroxyacid used for epoxidation. masterorganicchemistry.comnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) or chloroform. masterorganicchemistry.com When applied to a diene like 2-methyl-2,6-octadiene, using one equivalent of m-CPBA would favor the mono-epoxidation at the more electron-rich trisubstituted double bond.

The epoxidation with peroxyacids is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. nih.gov The reaction proceeds through a concerted "butterfly" transition state where the oxygen atom is delivered to one face of the alkene double bond (syn addition). researchgate.netnih.gov For an alkene with pre-existing chiral centers, the reagent will preferentially attack the less sterically hindered face, leading to potential diastereoselectivity. nih.gov In a study on the epoxidation of the complex natural product chlorotonil, m-CPBA was used and found to be regioselective for the more substituted double bond. nih.gov

Table 1: Comparison of Common Stoichiometric Peroxyacid Reagents

| Reagent | Abbreviation | Typical Solvents | Key Characteristics |

| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane, Chloroform | Stable solid, widely used, good solubility. masterorganicchemistry.com |

| Peracetic acid | PAA | Acetic acid, Ethyl acetate | More reactive and less stable than m-CPBA; often prepared in situ. |

| Trifluoroperacetic acid | TFPAA | Dichloromethane | Highly reactive due to the electron-withdrawing trifluoromethyl group. |

| Magnesium monoperoxyphthalate | MMPP | Ethanol, Water | A more stable and safer alternative to m-CPBA, particularly for large-scale reactions. |

This table presents a general comparison of reagents applicable to epoxidation reactions.

To create more environmentally friendly and atom-economical processes, catalytic systems using oxidants like hydrogen peroxide (H₂O₂) or Oxone (potassium peroxymonosulfate) have been developed. researchgate.netnih.gov Hydrogen peroxide itself is a poor oxidant for simple alkenes and requires activation by a catalyst. researchgate.netresearchgate.net

Catalytic amounts of certain organic molecules can activate H₂O₂ for epoxidation. For instance, nitriles can react with H₂O₂ to form a reactive peroxyimidic acid in situ, which then acts as the epoxidizing agent. rsc.org Aldehydes have also been explored as catalysts, forming highly reactive dioxirane (B86890) intermediates. researchgate.netresearchgate.net Ketones, particularly electron-deficient ones, are effective catalysts for epoxidation using Oxone, where a reactive dioxirane is the key oxidizing species.

The widely accepted mechanism for peroxyacid epoxidation is the "butterfly mechanism," first proposed by Bartlett. masterorganicchemistry.com This is a concerted, single-step process involving a cyclic transition state. nih.gov

Key features of the mechanism include:

The alkene acts as the nucleophile, and the peroxyacid is the electrophile. researchgate.net

The π-bond of the alkene attacks the terminal, electrophilic oxygen of the peroxyacid.

Simultaneously, the O-H bond of the peroxyacid acts as a proton donor to the carbonyl oxygen of the peroxyacid, and the original carbonyl π-bond breaks.

A new C-O bond forms between the other carbon of the original double bond and the electrophilic oxygen.

The weak O-O single bond of the peroxyacid cleaves.

This entire process occurs in a single, concerted step through a spiro transition state, ensuring the syn-addition of the oxygen atom to the alkene and the stereospecific nature of the reaction. nih.govresearchgate.net Computational studies using Density Functional Theory (DFT) have supported this model, analyzing the frontier molecular orbital interactions between the alkene's Highest Occupied Molecular Orbital (HOMO) and the peroxyacid's Lowest Unoccupied Molecular Orbital (LUMO), which is the σ* orbital of the weak O-O bond. researchgate.net

Transition metal complexes are powerful catalysts for epoxidation, often enabling the use of H₂O₂ as the terminal oxidant and providing unique selectivity. rsc.org

A variety of transition metals have been employed in catalytic epoxidation, each with distinct characteristics.

Manganese (Mn): Manganese-based catalysts, such as Mn-salen complexes (Jacobsen-Katsuki epoxidation), are renowned for their ability to perform asymmetric epoxidations on cis-disubstituted and some terminal alkenes. Other manganese complexes have also been shown to be effective for the epoxidation of various alkenes with hydrogen peroxide, often proceeding through a metal-oxo intermediate. rsc.org

Nickel (Ni): While less common than manganese or titanium for epoxidation, nickel complexes have been investigated. Research into their catalytic activity for this transformation is ongoing.

Titanium-silicalite (TS-1): TS-1 is a heterogeneous catalyst consisting of a zeolite framework (silicalite-1) where a small fraction of silicon atoms are replaced by titanium atoms. These isolated titanium centers are highly active for selective oxidations using aqueous hydrogen peroxide as the oxidant. TS-1 is a key industrial catalyst for processes like propylene (B89431) epoxidation. Its advantages include high selectivity, catalyst recyclability, and the use of an environmentally benign oxidant. The mechanism involves the formation of a titanium hydroperoxo species (Ti-OOH) on the catalyst surface, which then transfers an oxygen atom to the alkene.

Table 2: Overview of Selected Metal-Catalyzed Epoxidation Systems

| Metal Catalyst System | Oxidant | Substrate Scope | Key Features |

| Mn-salen Complexes | NaOCl, m-CPBA | cis-Alkenes, Terminal Alkenes | High enantioselectivity for specific substrates. |

| Methyltrioxorhenium (MTO) | H₂O₂ | Broad range of alkenes | Highly active catalyst, often used with pyridine-type additives to prevent side reactions. rsc.org |

| Titanium-silicalite (TS-1) | H₂O₂ | Small, unfunctionalized alkenes (e.g., propylene) | Heterogeneous, recyclable, green process. |

| Tungsten-based Catalysts | H₂O₂ | Various alkenes | Homogeneous and heterogeneous systems; often involves a peroxo-tungstate species. rsc.org |

This table summarizes general features of metal catalyst systems applicable to epoxidation.

Metal-Catalyzed Epoxidation Techniques

Ligand Design and Influence on Selectivity

In catalytic metal-mediated epoxidations, the ligand coordinated to the metal center is paramount in dictating the reaction's outcome. The design of these ligands, by modifying their steric and electronic properties, allows for the fine-tuning of catalyst performance to achieve high selectivity. acs.orgnih.gov This is particularly crucial for substrates with multiple reactive sites, such as the diene precursor to this compound.

Salen ligands (N,N'-bis(salicylidene)ethylenediamine) and their derivatives are exemplary in this regard, offering a highly tunable scaffold for a variety of metal catalysts, including manganese, chromium, and cobalt. acs.orgrsc.org Adjustments to the diamine bridge or the aromatic rings of the salicylaldehyde (B1680747) component can dramatically alter the catalyst's selectivity. acs.orgbldpharm.com

| Ligand Modification | Influence on Selectivity | Rationale |

| Increased Steric Bulk | Enhances enantioselectivity | Creates a more defined chiral pocket, forcing the substrate to approach from a specific trajectory to minimize steric clashes. tamu.edu |

| Electron-Withdrawing Groups | Increases catalyst activity | Makes the metal center more electrophilic, enhancing its reactivity towards the alkene. acs.org |

| Modified Diamine Backbone | Alters chiral environment | Changes the "bite angle" and conformation of the complex, which directly impacts the stereochemical outcome. acs.org |

| Inorganic Ligands | Can improve stability and chemo-selectivity | Purely inorganic ligands can support iron catalysts, avoiding issues with organic ligand degradation and offering high stability and efficiency. rsc.org |

Detailed Mechanistic Pathways of Catalytic Metal-Mediated Epoxidations

The mechanism of oxygen transfer from a metal-oxo species to an alkene is a subject of extensive research, with several proposed pathways that depend on the metal, ligand, oxidant, and substrate. rsc.org The active species is typically a high-valent metal-oxo complex, such as an oxo-Mn(V) species in the case of manganese-salen catalysts, which is generated by the reaction of a metal(III) precursor with a terminal oxidant like bleach or iodosylbenzene. organic-chemistry.orgnih.gov

Three primary mechanistic pathways are often considered for the oxygen transfer step:

Concerted Mechanism: The oxygen atom is transferred to the alkene double bond in a single, synchronous step. This pathway generally proceeds with retention of the alkene's stereochemistry (e.g., a cis-alkene gives a cis-epoxide). organic-chemistry.org This is the most accepted mechanism for the Jacobsen–Katsuki epoxidation. wikipedia.org

Radical Mechanism: A stepwise process involving the formation of a radical intermediate. This pathway can sometimes account for the loss of stereoselectivity or the formation of rearranged byproducts, particularly with substrates like conjugated dienes. rsc.orgorganic-chemistry.org

Metallaoxetane Intermediate: This pathway involves the formation of a four-membered ring containing the metal, the oxygen, and the two carbons of the original double bond (a manganaoxetane in the case of manganese). organic-chemistry.org Subsequent collapse of this intermediate yields the epoxide and regenerates the catalyst. There is experimental and computational evidence supporting this pathway for certain catalytic systems. organic-chemistry.org

The specific mechanism can be influenced by reaction conditions and the nature of the catalyst. pitt.edu For instance, in iron-catalyzed systems using aminopyridine ligands, the nature of the oxidant (hydrogen peroxide vs. peracids) can lead to different active species and potentially different epoxidation mechanisms. acs.org Understanding these pathways is crucial for predicting and controlling the outcome of the epoxidation of complex molecules like the precursors to this compound.

Asymmetric Epoxidation Approaches for Enantiopure this compound

Achieving an enantiopure version of this compound requires a synthetic method that can differentiate between the two prochiral faces of the target double bond. Several powerful asymmetric epoxidation protocols have been developed for this purpose.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orginflibnet.ac.in The reaction employs a catalytic system composed of titanium tetra(isopropoxide), an enantiopure dialkyl tartrate (such as diethyl tartrate, DET), and tert-butyl hydroperoxide as the oxidant. inflibnet.ac.in The choice between (+)-DET and (-)-DET dictates which face of the alkene is epoxidized, allowing for predictable access to either epoxide enantiomer. pearson.comyoutube.com

A significant limitation of this method is the strict requirement for an allylic alcohol functionality to be present in the substrate. wikipedia.orginflibnet.ac.in The hydroxyl group of the substrate coordinates to the titanium center, directing the catalyst and ensuring high stereoselectivity. inflibnet.ac.in Therefore, the Sharpless epoxidation is not directly applicable to the epoxidation of an unfunctionalized precursor of this compound. However, it could be used on a structurally related allylic alcohol, and the resulting epoxy alcohol could then be chemically modified to yield an analog.

Jacobsen and Shi Epoxidation Protocols

For the asymmetric epoxidation of unfunctionalized alkenes, the Jacobsen-Katsuki and Shi epoxidations are premier methods. wikipedia.orgwikipedia.org

The Jacobsen-Katsuki Epoxidation utilizes a chiral manganese-salen complex as the catalyst and typically uses sodium hypochlorite (B82951) (bleach) as the terminal oxidant. organic-chemistry.orgopenochem.orgsynarchive.com It is particularly effective for the enantioselective epoxidation of cis-disubstituted alkenes, often providing excellent enantiomeric excesses. organic-chemistry.orgwikipedia.org The catalyst's C2 symmetry and steric bulk create a chiral environment that effectively differentiates the faces of the approaching alkene. wikipedia.org Given the structure of the precursor to this compound, the Jacobsen epoxidation would be a suitable method for its enantioselective synthesis.

The Shi Epoxidation is a powerful organocatalytic method that employs a chiral ketone, often derived from fructose, to generate a chiral dioxirane in situ using Oxone (potassium peroxymonosulfate) as the oxidant. wikipedia.orgorganic-chemistry.orgchem-station.com This method is notable for its ability to epoxidize a wide range of alkenes, including trans- and trisubstituted olefins, which can be challenging substrates for other systems. wikipedia.orgchem-station.com The reaction is performed under buffered, basic conditions to prevent the Baeyer-Villiger oxidation of the ketone catalyst. organic-chemistry.orgchem-station.com The stereochemical outcome is dictated by the approach of the alkene to the less sterically hindered face of the chiral dioxirane. youtube.com

| Feature | Jacobsen-Katsuki Epoxidation | Shi Epoxidation |

| Catalyst | Chiral Manganese-Salen Complex openochem.org | Chiral Ketone (Fructose-derived) organic-chemistry.org |

| Oxidant | Sodium Hypochlorite (bleach), m-CPBA organic-chemistry.org | Oxone (Potassium Peroxymonosulfate) organic-chemistry.org |

| Active Species | High-valent Oxo-Manganese(V) Complex organic-chemistry.org | Chiral Dioxirane wikipedia.orgorganic-chemistry.org |

| Typical Substrates | cis-Disubstituted Alkenes, Conjugated Dienes organic-chemistry.org | trans-Disubstituted, Trisubstituted Alkenes wikipedia.orgchem-station.com |

| Key Advantage | High enantioselectivity for cis-alkenes. wikipedia.org | Broad substrate scope, metal-free (organocatalytic). wikipedia.org |

Chiral Catalyst Design for Enantioselective Transformations (e.g., Salen-Co(II) Complexes)

The design of chiral catalysts is a cornerstone of asymmetric synthesis. Salen complexes are particularly noteworthy for their versatility and tunability. acs.orgnih.govbldpharm.com While Mn-salen complexes are famous for epoxidation, chiral cobalt-salen complexes have proven to be exceptionally effective catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides. researchgate.netresearchgate.net

In the context of catalyst design, the principles applied to Co-salen complexes are broadly relevant. The synthesis involves a Schiff base condensation between a salicylaldehyde derivative and a chiral diamine. mdpi.com Key design elements include:

The Chiral Diamine: The stereochemistry of the final product is often dictated by the chirality embedded in the diamine backbone (e.g., from 1,2-diaminocyclohexane).

Salicylaldehyde Substituents: Placing bulky groups (like tert-butyl) at the 3 and 5 positions of the salicylaldehyde rings enhances the steric directing effect of the catalyst, which is crucial for achieving high enantioselectivity. acs.org

Bimetallic and Oligomeric Catalysts: Linking multiple salen units together can create cooperative catalytic effects, sometimes leading to dramatically increased reaction rates and higher selectivity compared to monomeric catalysts. researchgate.netnih.gov

While Co(II)-salen complexes are primarily used for the ring-opening of existing epoxides, the design principles—creating a well-defined, sterically demanding chiral pocket around a metal center—are directly applicable to the design of epoxidation catalysts like the Mn-salen complexes used in the Jacobsen protocol. acs.orgbldpharm.com

Biocatalytic Routes to Chiral Oxiranes

Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods for the synthesis of chiral compounds, including epoxides. tandfonline.commdpi.com Two main enzymatic strategies are employed: direct enantioselective epoxidation and kinetic resolution of a racemic epoxide.

Direct Epoxidation using Monooxygenases: Certain enzymes, particularly monooxygenases like cytochrome P450s, can directly insert an oxygen atom across a C=C double bond. tandfonline.comacs.org These enzymes can exhibit high levels of chemo-, regio-, and enantioselectivity. For example, toluene (B28343) monooxygenases have been shown to catalyze the epoxidation of various linear alkenes, including pentene, with enantiomeric purities that can exceed 90% in some cases. nih.govnih.govasm.org Through protein engineering and directed evolution, the substrate scope and selectivity of these enzymes can be further improved. acs.org Engineered P450 monooxygenases have been developed that can switch from their native C-H hydroxylation activity to highly chemoselective epoxidation of unactivated alkenes. acs.org

Kinetic Resolution using Epoxide Hydrolases (EHs): An alternative biocatalytic route is the kinetic resolution of a racemic mixture of the epoxide. Epoxide hydrolases (EHs) catalyze the ring-opening of an epoxide with water to form a diol. tandfonline.com In a kinetic resolution, the enzyme selectively hydrolyzes one enantiomer of the racemic epoxide at a much faster rate than the other. This process can yield both the unreacted epoxide and the corresponding diol product with very high enantiomeric excess. tandfonline.com This method is a powerful way to access enantiopure epoxides, although the theoretical maximum yield for the desired epoxide is 50%. tandfonline.com

| Biocatalytic Approach | Enzyme Class | Mechanism | Outcome for Target Synthesis |

| Direct Asymmetric Epoxidation | Monooxygenases (e.g., P450s) acs.org | Enantioselective insertion of an oxygen atom across the double bond of the precursor alkene. | Direct formation of one enantiomer of this compound (up to 100% theoretical yield). |

| Kinetic Resolution | Epoxide Hydrolases (EHs) tandfonline.com | Enantioselective hydrolysis of one enantiomer from a racemic mixture of the target epoxide. | Separation of a racemic mixture, yielding the unreacted epoxide enantiomer (up to 50% theoretical yield) and a chiral diol. |

Ylide-Based Methodologies for Oxirane Formation

Sulfur ylides are powerful reagents for the synthesis of epoxides from carbonyl compounds, providing a valuable alternative to traditional oxidation methods.

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, enabling the formation of epoxides from aldehydes and ketones through the action of a sulfur ylide. wikipedia.orgorganic-chemistry.org The reaction typically employs dimethylsulfonium methylide or dimethyloxosulfonium methylide. adichemistry.com The mechanism involves the nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate. nih.govacs.org This intermediate then undergoes an intramolecular S_N2 reaction, where the oxygen anion displaces the sulfide (B99878) to form the epoxide ring. libretexts.org

The reaction is known for its diastereoselectivity, generally favoring the formation of the trans epoxide regardless of the initial stereochemistry. wikipedia.org This selectivity is attributed to the reversibility of the initial betaine formation, allowing for equilibration to the more stable anti betaine intermediate, which then proceeds to the trans epoxide. nih.govacs.org The choice between unstabilized ylides (like dimethylsulfonium methylide) and stabilized ylides (like dimethyloxosulfonium methylide) can influence the reaction pathway, particularly with α,β-unsaturated carbonyls, where 1,2-addition (epoxidation) or 1,4-addition (cyclopropanation) can occur. adichemistry.com

| Reagent | Substrate | Product | Key Features |

| Dimethylsulfonium methylide | Aldehyde/Ketone | Epoxide | Highly reactive, favors 1,2-addition with enones. adichemistry.com |

| Dimethyloxosulfonium methylide | Aldehyde/Ketone | Epoxide | More stable, can lead to cyclopropanation with enones. adichemistry.com |

Achieving enantioselectivity in the Corey-Chaykovsky reaction is a significant area of research. wikipedia.org One successful strategy involves the use of chiral sulfides to generate chiral sulfur ylides. bristol.ac.uknih.gov These chiral ylides can then transfer a methylene (B1212753) group to a carbonyl compound in an enantioselective manner. organic-chemistry.org

Another powerful approach is the use of chiral phase-transfer catalysts (PTCs). beilstein-journals.org In this methodology, a prochiral sulfonium (B1226848) salt is deprotonated under phase-transfer conditions in the presence of a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from cinchona alkaloids or other chiral scaffolds. beilstein-journals.org The chiral catalyst forms a tight ion pair with the enolate of the sulfur ylide, directing the subsequent reaction with the aldehyde or ketone to favor the formation of one enantiomer of the epoxide over the other.

Significant progress has been made in developing catalytic asymmetric Corey-Chaykovsky epoxidations. nih.govnih.gov For instance, heterobimetallic complexes, such as a La-Li₃-BINOL complex, have been shown to catalyze the epoxidation of ketones with high enantioselectivity. nih.govnih.gov The development of novel chiral sulfides and catalytic systems continues to expand the scope and utility of this important transformation. rsc.org

| Catalyst Type | Application | Selectivity |

| Chiral Sulfides | Asymmetric epoxidation | High enantio- and diastereoselectivity. nih.govacs.org |

| Chiral Phase-Transfer Catalysts | Enantioselective α-heterofunctionalization | Efficient face-differentiation in C-N bond formation. beilstein-journals.org |

| Heterobimetallic Complexes (e.g., La-Li₃-BINOL) | Catalytic asymmetric epoxidation of ketones | High enantioselectivity (up to 97% ee). nih.govnih.gov |

Intramolecular Cyclization of Halohydrins

The base-promoted intramolecular cyclization of halohydrins is a classic and reliable method for the synthesis of epoxides. quimicaorganica.orgchegg.com This reaction proceeds via an intramolecular Williamson ether synthesis. youtube.com The process begins with the deprotonation of the hydroxyl group of the halohydrin by a base to form an alkoxide. chemistrysteps.comyoutube.com This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the halogen in an S_N2 fashion, leading to the formation of the oxirane ring and the expulsion of the halide ion. chegg.comyoutube.com

For the reaction to be successful, the hydroxyl group and the halogen must be in an anti-periplanar conformation to allow for the backside attack required for the S_N2 mechanism. chemistrysteps.com This stereochemical requirement means that the stereochemistry of the starting halohydrin directly dictates the stereochemistry of the resulting epoxide.

The halohydrins themselves are typically prepared from the corresponding alkenes by reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of water. masterorganicchemistry.comlibretexts.org This reaction proceeds through a halonium ion intermediate, and the subsequent attack by water leads to the anti-addition of the halogen and hydroxyl groups. masterorganicchemistry.com

| Reactant | Conditions | Product | Mechanism |

| Halohydrin | Strong Base (e.g., NaOH, NaH) | Epoxide | Intramolecular S_N2 (Williamson ether synthesis). youtube.comchemistrysteps.com |

Advanced Synthetic Techniques for Scalable Production

The transition from laboratory-scale synthesis to industrial production of specialty chemicals like this compound necessitates the development of efficient, safe, and scalable manufacturing processes. Continuous flow chemistry and automated synthesis are at the forefront of these advancements.

Continuous Flow Chemistry in Epoxide Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for epoxidation reactions, which are often exothermic and can pose safety risks on a large scale. qub.ac.ukvapourtec.com In a flow reactor, small volumes of reactants are continuously mixed and reacted in a well-controlled environment, allowing for superior heat and mass transfer. beilstein-journals.orgd-nb.info This leads to improved reaction control, higher yields, and enhanced safety. qub.ac.ukbeilstein-journals.org

The epoxidation of various alkenes, including unsaturated hydrocarbons analogous to the precursor of this compound, has been successfully demonstrated in continuous flow systems. qub.ac.ukresearchgate.net For instance, a continuous flow process using a homogeneous manganese catalyst with in-situ generated peracetic acid has been developed for the epoxidation of alkenes with catalyst loadings as low as 0.05 mol%. qub.ac.ukvapourtec.com This method avoids the hazards associated with storing and handling highly reactive peracetic acid. qub.ac.uk Another approach utilizes air as the oxidant in a catalyst-free continuous flow system, demonstrating a significant improvement in reaction time for highly selective epoxide production due to efficient gas-liquid mass transfer. beilstein-journals.org

| Alkene Substrate | Catalyst/Reagents | Flow System Details | Key Findings | Reference |

|---|---|---|---|---|

| Various Alkenes | Homogeneous Manganese catalyst, in-situ generated peracetic acid | Telescoped reaction setup | Low catalyst loading (0.05 mol%), enhanced safety. | qub.ac.ukvapourtec.com |

| Cyclohexene | Air (oxidant), no added catalyst | Stainless steel flow reactor | Rapid reaction, high selectivity, good operational stability. | beilstein-journals.org |

| 1-Methylcyclohexene | Immobilised Candida antarctica lipase (B570770) B, H₂O₂ | Packed-bed reactor | High yields (97.6-99.5%) and quantitative purity. | d-nb.info |

Automation and High-Throughput Synthesis Methodologies

Automation and high-throughput screening (HTS) are revolutionizing the discovery and optimization of catalytic processes for epoxide synthesis. metu.edu.trnih.govyoutube.com These methodologies allow for the rapid synthesis and testing of large libraries of catalysts and reaction conditions, significantly accelerating the development of new and improved synthetic routes.

For the epoxidation of substrates like the precursor to this compound, HTS can be used to screen various catalysts, supports, and oxidants to identify the most active and selective combinations. metu.edu.trnih.gov For example, high-throughput screening of metal nanoparticles has identified promising bimetallic catalysts for propylene epoxidation. metu.edu.trnih.gov The data generated from these screenings can be used to build structure-activity relationships, guiding the rational design of more efficient catalysts. youtube.com

Automated synthesis platforms can then be employed to scale up the optimized conditions identified through HTS. These robotic systems can perform multi-step syntheses with high precision and reproducibility, minimizing human error and enabling the production of larger quantities of the target epoxide for further research and development.

| Screening Focus | Methodology | Example Finding | Reference |

|---|---|---|---|

| Catalyst Discovery | High-Throughput Pulsed Laser Ablation and Array Channel Microreactors | Bimetallic Cu-on-Mn/SiO₂ showed significantly higher yields for propylene oxide synthesis compared to single metal catalysts. | metu.edu.trnih.gov |

| Reaction Optimization | Automated reaction screening platforms | Rapid identification of optimal temperature, pressure, and reactant ratios. | youtube.com |

Reactivity and Mechanistic Studies of 2 Methyl 3 Pent 3 En 1 Yl Oxirane Transformations

Regioselective Ring-Opening Reactions of the Oxirane Ring

The ring-opening of an unsymmetrical epoxide, such as 2-Methyl-3-(pent-3-en-1-yl)oxirane, can theoretically yield two different constitutional isomers. libretexts.org The preferential formation of one isomer over the other is known as regioselectivity and is dictated by the reaction mechanism. d-nb.infolibretexts.org

Acid-Catalyzed Ring Opening and Nucleophilic Attack Preferencesmasterorganicchemistry.comstackexchange.com

Under acidic conditions, the ring-opening of epoxides proceeds through a mechanism that has significant SN1 character. libretexts.orglibretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group and activates the oxirane ring towards nucleophilic attack. libretexts.orglibretexts.org

In the acid-catalyzed ring-opening of this compound, the nucleophile will preferentially attack the more substituted carbon atom (C2). This preference is attributed to the development of a partial positive charge on the carbon atoms of the epoxide ring in the transition state. libretexts.orgpressbooks.pub The transition state for acid-catalyzed epoxide opening exhibits a high degree of SN1-like carbocationic character. pressbooks.publibretexts.org

The reaction proceeds via a pathway that can be considered a hybrid of SN1 and SN2 mechanisms. libretexts.org After protonation of the oxygen, the carbon-oxygen bond begins to break, leading to a buildup of positive charge on the more substituted carbon, which can better stabilize this charge. libretexts.orglibretexts.org The nucleophile then attacks this more electrophilic carbon before a full carbocation intermediate is formed. libretexts.orglibretexts.org

The regioselectivity of the acid-catalyzed opening is governed by the stability of the carbocation-like transition state. d-nb.infolibretexts.org In the case of this compound, the tertiary carbon (C2, bearing the methyl group) can stabilize the developing positive charge more effectively than the secondary carbon (C3). This is due to the electron-donating effect of the alkyl groups attached to it. Consequently, the nucleophilic attack occurs at the more substituted and electronically more stabilized position. pressbooks.publibretexts.org

Table 1: Predicted Products of Acid-Catalyzed Ring-Opening of this compound with a Generic Nucleophile (NuH)

| Starting Material | Reagents | Major Product | Minor Product |

|---|

Base-Catalyzed Ring Opening and Nucleophilic Attack Preferencesmasterorganicchemistry.comstackexchange.com

In contrast to acid-catalyzed reactions, the ring-opening of epoxides under basic or neutral conditions follows an SN2 mechanism. libretexts.orglibretexts.org This pathway is characterized by a direct backside attack of the nucleophile on one of the carbon atoms of the epoxide ring.

Under basic conditions, the nucleophile directly attacks the epoxide ring without prior protonation of the oxygen atom. libretexts.org The reaction is a classic SN2 displacement where the alkoxide serves as the leaving group. libretexts.org In this scenario, steric hindrance is the dominant factor determining the site of nucleophilic attack. d-nb.infolibretexts.org For this compound, the secondary carbon (C3) is less sterically encumbered than the tertiary carbon (C2). Therefore, the nucleophile will preferentially attack the less substituted carbon atom. d-nb.infolibretexts.org This bimolecular nucleophilic substitution results in an inversion of stereochemistry at the site of attack. libretexts.org

In a base-catalyzed ring-opening, the leaving group is an alkoxide anion, which is a relatively poor leaving group. libretexts.org The reaction is driven by the potent nucleophile, which "pushes" the ring open. libretexts.org The lack of protonation of the epoxide oxygen means that the leaving group is not activated in the same way as in the acid-catalyzed mechanism. The inherent strain of the three-membered ring is a key factor that allows the reaction to proceed even with a less-than-ideal leaving group. libretexts.org

Table 2: Predicted Products of Base-Catalyzed Ring-Opening of this compound with a Generic Nucleophile (Nu⁻)

| Starting Material | Reagents | Major Product | Minor Product |

|---|

Catalytic Control of Regioselectivity

The regioselectivity of the epoxide ring-opening of this compound can be effectively controlled by the choice of catalyst, which can direct the nucleophilic attack to either the C2 (less substituted) or C3 (more substituted) position of the oxirane ring.

Lewis acids activate the epoxide by coordinating to the oxygen atom, which enhances the electrophilicity of the ring carbons and facilitates ring-opening. In the case of asymmetrically substituted epoxides, this activation is not uniform. For this compound, the presence of an alkyl group at C2 and an alkenyl group at C3 leads to different electronic and steric environments at these two carbons.

Under Lewis acid catalysis, the ring-opening of epoxides often proceeds via a mechanism with significant SN1 character. libretexts.org The Lewis acid-oxygen complex polarizes the C-O bonds, leading to a partial positive charge development on the carbon atoms. The more substituted carbon, C3 in this case, can better stabilize a developing positive charge. Consequently, nucleophilic attack is often directed to the more substituted carbon. libretexts.orgstackexchange.com For instance, the use of heterogeneous Lewis acid catalysts like Sn-Beta has been shown to be highly regioselective in the ring-opening of other epoxides. osti.govresearchgate.netosti.gov While specific data for this compound is not available, it is anticipated that Lewis acids such as scandium triflate (Sc(OTf)₃) or aluminum-based catalysts would favor nucleophilic attack at the C3 position. rsc.orglibretexts.org

Table 1: Predicted Regioselectivity in Lewis Acid-Catalyzed Ring-Opening of this compound

| Catalyst Type | Predicted Major Regioisomer | Rationale |

| Lewis Acid (e.g., Sc(OTf)₃, AlCl₃) | Attack at C3 | Stabilization of partial positive charge at the more substituted carbon. libretexts.orgstackexchange.com |

Transition metal catalysts offer alternative pathways for epoxide ring-opening, often with different regioselectivities compared to Lewis acids. The outcome is highly dependent on the metal, its oxidation state, ligands, and the nature of the nucleophile.

Cobalt (Co) and Nickel (Ni) Catalysis: Cobalt and nickel complexes can catalyze the ring-opening of epoxides through various mechanisms, including those involving radical intermediates. For instance, nickel-catalyzed cross-electrophile coupling reactions of epoxides with aryl halides have been reported to exhibit tunable regioselectivity based on the co-catalyst used. rsc.orgchemistrysteps.com Iodide co-catalysis typically leads to attack at the less hindered position (C2), whereas titanocene (B72419) co-catalysis can favor the more hindered position (C3). rsc.orgchemistrysteps.com

Copper (Cu(0)) Catalysis: Copper(I) and copper(0) species are well-known to catalyze the ring-opening of epoxides, particularly with organometallic nucleophiles like Grignard reagents and organocuprates. chemistrysteps.commasterorganicchemistry.com These reactions generally proceed via an SN2-type mechanism, where the nucleophile attacks the less sterically hindered carbon atom. masterorganicchemistry.commasterorganicchemistry.com Therefore, in the case of this compound, copper catalysis would be expected to favor nucleophilic attack at the C2 position.

Table 2: Predicted Regioselectivity in Transition Metal-Catalyzed Ring-Opening of this compound

| Catalyst System | Predicted Major Regioisomer | Rationale |

| Co/Ni with Iodide co-catalyst | Attack at C2 | SN2-like attack at the less hindered carbon. rsc.orgchemistrysteps.com |

| Co/Ni with Titanocene co-catalyst | Attack at C3 | Radical mechanism favoring the more substituted carbon. rsc.orgchemistrysteps.com |

| Cu(0)/Cu(I) | Attack at C2 | SN2-type attack at the less sterically hindered carbon. masterorganicchemistry.commasterorganicchemistry.com |

Stereoselective Outcomes in Oxirane Ring Opening

The ring-opening of an epoxide is a stereospecific process. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting product.

Assuming the this compound is a specific diastereomer (e.g., cis or trans), the ring-opening reaction will lead to the formation of a specific diastereomer of the product. The relative stereochemistry of the two newly formed stereocenters (one bearing the hydroxyl group and the other the nucleophile) is determined by the mechanism of the ring-opening. Enantioselective ring-opening can be achieved using chiral catalysts, which can differentiate between the two enantiotopic faces of a meso-epoxide or resolve a racemic mixture of a chiral epoxide. nih.govorganicreactions.orgacs.org

The ring-opening of epoxides almost invariably proceeds with inversion of configuration at the carbon atom that is attacked by the nucleophile. masterorganicchemistry.comchemistrysteps.comyoutube.comvedantu.com This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the C-O bond. masterorganicchemistry.comyoutube.com The stereocenter that is not attacked retains its original configuration. youtube.com

For example, if we consider a (2R, 3S)-2-Methyl-3-(pent-3-en-1-yl)oxirane:

Attack at C2 would lead to a product with an (2S) configuration at that center, while the C3 center remains (3S).

Attack at C3 would result in a product with a (3R) configuration at that center, while the C2 center remains (2R).

Table 3: Stereochemical Outcome of Nucleophilic Ring-Opening

| Site of Attack | Stereochemical Outcome |

| C2 | Inversion at C2, Retention at C3 |

| C3 | Retention at C2, Inversion at C3 |

Diverse Nucleophilic Additions to the Oxirane Ring

A wide array of nucleophiles can be employed to open the ring of this compound, leading to a diverse range of functionalized products. The regioselectivity of these additions will be governed by the principles outlined above (i.e., steric hindrance for strong, basic nucleophiles and electronic effects for reactions under acidic or Lewis acidic conditions).

Organometallic Reagents:

Grignard Reagents (RMgX): These strong nucleophiles typically attack the less sterically hindered carbon (C2) in an SN2 fashion. youtube.commasterorganicchemistry.comorganicchemistrytutor.comyoutube.com

Organocuprates (R₂CuLi): Gilman reagents are softer nucleophiles than Grignards and also show a strong preference for attacking the less substituted carbon (C2) of the epoxide. chemistrysteps.comacs.orgmasterorganicchemistry.commasterorganicchemistry.comnih.govyoutube.com

Heteroatomic Nucleophiles:

Amines (RNH₂): The reaction of amines with epoxides can be catalyzed by acids or proceed under thermal conditions. libretexts.orgpolymerinnovationblog.comunizin.orgpressbooks.publibretexts.org Under neutral or basic conditions, attack at the less hindered C2 position is expected. Lewis acid catalysis can promote attack at the more substituted C3 position. rsc.org

Thiols (RSH): Thiolates, the conjugate bases of thiols, are excellent nucleophiles and will attack the less hindered C2 position of the epoxide. researchgate.netmasterorganicchemistry.comyoutube.comlibretexts.org

Intramolecular Nucleophilic Attack: The pent-3-en-1-yl side chain contains a double bond which, under certain acidic conditions, could potentially act as an intramolecular nucleophile, leading to cyclization products. This would likely involve protonation of the epoxide oxygen followed by attack of the π-bond of the alkene onto one of the oxirane carbons, likely the more substituted C3, to form a cyclic carbocation intermediate that can be trapped by a nucleophile. nih.gov

Table 4: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile | Catalytic Conditions | Predicted Major Product |

| CH₃MgBr (Grignard) | Uncatalyzed | Attack at C2 to give a secondary alcohol. masterorganicchemistry.comorganicchemistrytutor.com |

| (CH₃)₂CuLi (Organocuprate) | Uncatalyzed | Attack at C2 to give a secondary alcohol. chemistrysteps.commasterorganicchemistry.com |

| C₆H₅NH₂ (Aniline) | Lewis Acid (e.g., Sc(OTf)₃) | Attack at C3 to give a β-amino alcohol. rsc.org |

| C₂H₅SH (Ethanethiol) | Base (e.g., NaH) | Attack at C2 to give a β-hydroxy sulfide (B99878). researchgate.netyoutube.com |

Reactions with Oxygen Nucleophiles (e.g., Water, Alcohols)

The reaction of epoxides with oxygen-containing nucleophiles, such as water and alcohols, is a fundamental transformation that typically results in the formation of 1,2-diols or their monoether derivatives. The regioselectivity of this ring-opening reaction is highly dependent on the reaction conditions, specifically whether it is conducted under acidic or basic catalysis.

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the epoxide ring toward nucleophilic attack. The subsequent attack by a weak nucleophile like water or an alcohol generally occurs at the more substituted carbon atom of the epoxide. This preference is attributed to the development of a partial positive charge on the more substituted carbon, which can better stabilize the charge, leading to a transition state with significant SN1 character. lumenlearning.combohrium.com

Conversely, under basic or neutral conditions, the ring-opening proceeds via an SN2 mechanism. libretexts.orgyoutube.com In this case, a strong nucleophile, such as an alkoxide, will attack the sterically less hindered carbon atom of the epoxide. youtube.com For this compound, this would be the carbon atom of the oxirane ring that is not substituted with the methyl group.

The hydrolysis of epoxides in hot water can serve as a method for the synthesis of 1,2-diols, with the water acting as both a reactant and a modest acid catalyst. organic-chemistry.org

Table 1: Regioselectivity of Epoxide Ring-Opening with Oxygen Nucleophiles

| Reaction Condition | Nucleophile | Predominant Site of Attack | Primary Product | Mechanism |

| Acidic (e.g., H₃O⁺) | Water, Alcohols | More substituted carbon | 1,2-diol or ether-alcohol | SN1-like |

| Basic (e.g., RO⁻) | Alcohols | Less substituted carbon | 1,2-diol or ether-alcohol | SN2 |

Reactions with Nitrogen Nucleophiles (e.g., Amines, Azides)

The reaction of epoxides with nitrogen-based nucleophiles, such as amines and azides, is a valuable method for the synthesis of β-amino alcohols and β-azido alcohols, respectively. rsc.orgdiva-portal.orgorganic-chemistry.org These products are important synthetic intermediates in the preparation of a wide range of biologically active molecules and chiral auxiliaries. rsc.org

The ring-opening of epoxides with amines generally follows an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide ring. rsc.org This reaction can be catalyzed by Lewis acids or proceed under thermal conditions. The use of both primary and secondary amines allows for the synthesis of a variety of β-amino alcohols. rsc.org

Similarly, the azidolysis of epoxides, the reaction with an azide (B81097) source like sodium azide, also proceeds via an SN2 pathway. researchgate.netnih.gov This reaction is an effective method for introducing an azide group, which can then be further transformed, for example, through reduction to an amine or by participation in click chemistry reactions. researchgate.net The ring-opening is typically regioselective, with the azide nucleophile attacking the less substituted carbon of the epoxide.

Table 2: Ring-Opening of Epoxides with Nitrogen Nucleophiles

| Nucleophile | Product Type | General Reaction Conditions | Mechanism |

| Amines (Primary, Secondary) | β-Amino alcohols | Thermal or Lewis acid catalysis | SN2 |

| Azides (e.g., NaN₃) | β-Azido alcohols | Varies, can be catalyzed | SN2 |

Reactions with Carbon Nucleophiles (e.g., Organometallics, Cyanides)

The reaction of epoxides with carbon-based nucleophiles provides a powerful tool for carbon-carbon bond formation. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are strong nucleophiles that readily open the epoxide ring. msu.edulibretexts.orglibretexts.org This reaction typically proceeds through an SN2 mechanism, with the nucleophilic carbon attacking the less sterically hindered carbon of the epoxide. youtube.com The result is the formation of a new carbon-carbon bond and a secondary alcohol after an acidic workup. libretexts.org Gilman reagents (lithium dialkylcuprates, R₂CuLi) are softer nucleophiles and can also be used for the ring-opening of epoxides, often with high regioselectivity. youtube.comyoutube.com

Cyanide is another effective carbon nucleophile for epoxide ring-opening, leading to the formation of β-hydroxy nitriles. orgsyn.orgthieme-connect.de This reaction is also typically an SN2 process, with the cyanide anion attacking the less hindered carbon of the oxirane ring. thieme-connect.de The resulting β-hydroxy nitriles are versatile synthetic intermediates that can be hydrolyzed to carboxylic acids or reduced to amines.

Table 3: Ring-Opening of Epoxides with Carbon Nucleophiles

| Nucleophile | Product Type | General Reaction Conditions | Mechanism |

| Grignard Reagents (RMgX) | Alcohols | Ethereal solvent, then H₃O⁺ workup | SN2 |

| Organolithium Reagents (RLi) | Alcohols | Ethereal solvent, then H₃O⁺ workup | SN2 |

| Gilman Reagents (R₂CuLi) | Alcohols | Ethereal solvent, then H₃O⁺ workup | SN2 |

| Cyanide (e.g., NaCN) | β-Hydroxy nitriles | Protic or aprotic solvent | SN2 |

Transformations Involving the Pentenyl Alkene Moiety

The presence of the pentenyl alkene in this compound introduces another site of reactivity, allowing for transformations that can be directed selectively to the double bond or can involve both the alkene and the epoxide.

Chemoselective Reactions of the Alkene in the Presence of the Oxirane

Achieving chemoselectivity in molecules with multiple functional groups is a key challenge in organic synthesis. For this compound, it is possible to selectively react the alkene while leaving the epoxide ring intact under certain conditions. For example, catalytic hydrogenation can be employed to reduce the carbon-carbon double bond to a single bond without affecting the epoxide. This would require careful selection of the catalyst and reaction conditions to avoid conditions that might also reduce or open the epoxide ring.

Other electrophilic additions to the alkene, such as dihydroxylation or halogenation, could also be performed chemoselectively. The choice of reagents is crucial to prevent concomitant reaction with the epoxide. For instance, using a milder oxidizing agent for dihydroxylation might favor reaction at the more electron-rich alkene over the epoxide.

Tandem Cyclization Reactions Involving Both Functional Groups

The proximate positioning of the epoxide and the alkene in this compound allows for tandem or cascade reactions where both functional groups participate. Acid-catalyzed cyclization is a prominent example of such a transformation. organic-chemistry.orgresearchgate.net Upon protonation of the epoxide oxygen, the ring can be opened by the intramolecular nucleophilic attack of the pentenyl double bond. This can lead to the formation of cyclic ethers, such as substituted tetrahydrofurans or tetrahydropyrans, depending on the regioselectivity of the cyclization (5-exo-tet vs. 6-endo-tet cyclization). The resulting carbocation intermediate can then be trapped by a nucleophile present in the reaction mixture. Such cyclizations are powerful methods for the rapid construction of complex cyclic systems. organic-chemistry.orgresearchgate.nettaltech.ee

Further Epoxidation of the Pentenyl Alkene to Form Diepoxides

The pentenyl alkene can undergo epoxidation to form a diepoxide. This transformation requires the use of an epoxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. nih.govresearchgate.net The existing epoxide ring is generally stable under these conditions, allowing for the selective epoxidation of the alkene. The relative reactivity of the alkene compared to the potential for the existing epoxide to undergo side reactions will depend on the specific epoxidation conditions employed. The resulting diepoxides are valuable intermediates for further synthetic transformations, as they possess two reactive epoxide rings that can be opened selectively under different conditions.

Complex Rearrangement Reactions of the Oxirane Core

The inherent ring strain of the oxirane core in this compound makes it susceptible to ring-opening reactions under various conditions. The presence of the pendant alkene functionality introduces additional reaction pathways, leading to complex molecular rearrangements.

Cationic Epoxide Rearrangements

The treatment of epoxides with Brønsted or Lewis acids initiates cationic rearrangement pathways. In the case of this compound, protonation or coordination of a Lewis acid to the epoxide oxygen generates a highly reactive intermediate. The subsequent ring-opening is not a simple nucleophilic attack but rather a complex process influenced by the substitution pattern of the epoxide.

The mechanism of acid-catalyzed opening of unsymmetrical epoxides, such as the title compound, is often described as a hybrid between an SN1 and SN2 pathway. nih.gov The positive charge in the transition state is not fully localized on one carbon atom but is distributed between the two carbons of the erstwhile epoxide ring. The regioselectivity of the nucleophilic attack is dependent on the stability of the partial carbocationic centers. For this compound, the tertiary carbon (C3) bearing the pentenyl group can better stabilize a positive charge compared to the secondary carbon (C2) bearing the methyl group. Consequently, in the presence of a nucleophile, attack is more likely to occur at the more substituted C3 position.

However, in the absence of a strong external nucleophile, the pendant alkene can act as an internal nucleophile, leading to intramolecular cyclization. This acid-catalyzed cyclization can result in the formation of five- or six-membered rings, depending on the mode of attack. For instance, a 5-exo-tet cyclization would lead to a cyclopentane (B165970) derivative, while a 6-endo-tet cyclization would yield a cyclohexane (B81311) derivative. The stereochemistry of the starting epoxide and the reaction conditions play a crucial role in determining the product distribution and stereoselectivity. mdpi.com

Lewis acids, such as boron trifluoride etherate (BF3·OEt2) or titanium tetrachloride (TiCl4), are also potent promoters of such rearrangements. youtube.comcore.ac.uk They activate the epoxide towards ring-opening and can influence the course of the subsequent rearrangement. For instance, the choice of Lewis acid can affect the selectivity between different cyclization pathways or favor the migration of specific groups. core.ac.uk

Table 1: Predicted Products of Cationic Rearrangements of this compound

| Catalyst/Reagent | Predicted Major Product(s) | Plausible Mechanism |

| H⁺ (e.g., H₂SO₄) | Cyclopentanol and/or Cyclohexanol derivatives | Intramolecular cyclization via a cationic intermediate. |

| BF₃·OEt₂ | Rearranged aldehydes/ketones or cyclic ethers | Lewis acid-catalyzed ring opening followed by hydride/alkyl shift or cyclization. |

| TiCl₄ | Halohydrins or rearranged products | Lewis acid-assisted opening and potential nucleophilic attack by the counter-ion or intramolecular rearrangement. |

This table is predictive and based on the general reactivity of analogous epoxyalkenes. Experimental verification is required.

Radical-Mediated Epoxide Transformations

An alternative and powerful method for the transformation of epoxides involves radical intermediates. Titanocene(III) complexes, particularly titanocene(III) chloride (Cp₂TiCl), have emerged as highly effective reagents for the generation of radicals from epoxides via a single-electron transfer (SET) mechanism. nih.gov This process offers a distinct reactivity profile compared to cationic pathways.

When this compound is treated with a stoichiometric or catalytic amount of Cp₂TiCl, the epoxide ring undergoes homolytic cleavage to generate a β-titanoxy radical. The regioselectivity of this ring-opening is generally high, with the radical forming at the more substituted carbon atom (C3) to give a more stable tertiary radical. This intermediate is not prone to the typical side reactions observed in cationic chemistry, such as acid-catalyzed decomposition.

The key feature of the radical generated from this compound is its ability to undergo intramolecular cyclization with the pendant alkene. This radical cyclization is a rapid and efficient process, typically favoring the formation of five-membered rings (5-exo-trig cyclization) over six-membered rings (6-endo-trig cyclization), in accordance with Baldwin's rules. This cyclization leads to the formation of a substituted cyclopentylmethyl radical.

The fate of this newly formed radical depends on the reaction conditions. In the presence of a suitable hydrogen atom donor, the radical is quenched to afford a substituted cyclopentylmethanol derivative. Alternatively, the titanocene species can mediate further transformations. For example, the cyclized radical can be oxidized by another equivalent of a Ti(IV) species to form a cation, which can then undergo elimination or react with a nucleophile.

Table 2: Predicted Products of Radical-Mediated Rearrangements of this compound

| Reagent System | Predicted Major Product(s) | Plausible Mechanism |

| Cp₂TiCl / H-donor | Substituted cyclopentylmethanol | SET-induced ring opening, 5-exo-trig radical cyclization, and H-atom abstraction. |

| Cp₂TiCl (stoichiometric) | Cyclopentene derivative | SET-induced ring opening, 5-exo-trig radical cyclization, followed by elimination. |

This table is predictive and based on the established reactivity of titanocene(III) with unsaturated epoxides. Experimental validation is necessary.

Stereochemical Characterization and Advanced Spectroscopic Analysis of 2 Methyl 3 Pent 3 En 1 Yl Oxirane and Derivatives

Elucidation of Absolute and Relative Configuration of Stereoisomers

The presence of two stereocenters in the oxirane ring of 2-Methyl-3-(pent-3-en-1-yl)oxirane, as well as a stereocenter in some derivatives, gives rise to multiple stereoisomers. The determination of both the relative and absolute configuration of these isomers is a critical aspect of its characterization.

The relative configuration of the epoxide, i.e., whether the substituents on the oxirane ring are cis or trans to each other, can often be determined from ¹H NMR coupling constants. For epoxides, the coupling constant between the two protons on the oxirane ring (JH-H) is dependent on their dihedral angle. Generally, a larger coupling constant is observed for cis protons compared to trans protons.

Determining the absolute configuration requires the use of chiroptical techniques or derivatization with a chiral reagent. One common method involves the reaction of the epoxide with a chiral resolving agent, such as a chiral acid or alcohol, to form diastereomeric esters or ethers. These diastereomers can then be separated and their individual stereochemistries determined using techniques like X-ray crystallography or NMR spectroscopy. Another approach is the use of Mosher's method, where the epoxide is opened to form a secondary alcohol, which is then esterified with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Analysis of the ¹H NMR chemical shift differences in the resulting diastereomeric esters allows for the assignment of the absolute configuration of the alcohol, and by extension, the original epoxide.

Furthermore, computational methods, in conjunction with experimental data from techniques like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), can be powerful tools for assigning the absolute stereochemistry of chiral molecules like this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound provide key information for its structural confirmation. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) reveal through-bond scalar couplings between neighboring nuclei.

¹H NMR: Protons on the epoxide ring of this compound are expected to resonate in the range of δ 2.5-3.5 ppm. libretexts.org The proton on the carbon bearing the methyl group (C2) would likely appear as a multiplet due to coupling with the methyl protons and the other epoxide proton. The proton on the carbon attached to the pentenyl side chain (C3) would also be a multiplet, coupling with the adjacent methylene (B1212753) protons of the side chain and the other epoxide proton. The methyl group protons would appear as a doublet around δ 1.3 ppm. libretexts.org The protons of the pentenyl group would have characteristic chemical shifts, with the olefinic protons appearing in the δ 5.4-5.6 ppm region.

¹³C NMR: The carbon atoms of the epoxide ring typically resonate in the range of δ 40-60 ppm. libretexts.org The carbon bearing the methyl group (C2) and the carbon attached to the pentenyl chain (C3) would fall within this range. The methyl carbon would appear at a higher field, around δ 15-20 ppm. The carbons of the pentenyl side chain would have distinct chemical shifts, with the sp² hybridized carbons of the double bond appearing in the δ 120-140 ppm region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H on C2 of oxirane | ~2.9 | - |

| H on C3 of oxirane | ~2.7 | - |

| CH₃ on C2 | ~1.3 (d) | ~17 |

| CH₂ adjacent to oxirane | ~1.5-1.7 (m) | ~30 |

| CH₂ adjacent to C=C | ~2.1 (m) | ~28 |

| CH=CH | ~5.4-5.6 (m) | ~125-135 |

| CH₃ of pentenyl | ~1.7 (d) | ~18 |

| C2 of oxirane | - | ~58 |

| C3 of oxirane | - | ~59 |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to determine the connectivity and through-space relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, allowing for the tracing of the proton spin systems within the molecule. For this compound, COSY would show correlations between the epoxide protons, between the epoxide proton on C2 and the methyl protons, and throughout the pentenyl side chain.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to all protons within a spin system. This is particularly useful for identifying all the protons belonging to the pentenyl chain from a single, well-resolved resonance.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups, for example, confirming the attachment of the pentenyl chain to the C3 position of the oxirane ring by observing a correlation from the C3 proton to the carbons of the adjacent methylene group in the side chain.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is particularly important for determining the relative stereochemistry of the epoxide. For instance, a NOE correlation between the methyl group protons and the proton on the C3 of the oxirane would suggest a cis relationship between these two substituents.

If this compound or its derivatives can be obtained in a crystalline form, solid-state NMR (ssNMR) can provide valuable structural information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can be used to study polymorphism (the existence of multiple crystalline forms), to determine internuclear distances, and to gain insights into the packing of molecules in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Interpretation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₈H₁₄O), HRMS would provide a highly accurate mass measurement, confirming this elemental composition.

In addition to molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique that leads to extensive fragmentation. The fragmentation of epoxides is often characterized by cleavage of the C-C bond of the oxirane ring. nih.gov For this compound, characteristic fragmentation pathways would likely involve:

α-cleavage: Cleavage of the bonds adjacent to the oxygen atom.

Ring-opening followed by cleavage: The epoxide ring can open to form a diradical or a zwitterion, which can then undergo further fragmentation.

Loss of small neutral molecules: Loss of fragments such as CH₃, C₂H₄, or H₂O.

A prominent fragment would likely arise from the cleavage of the bond between the oxirane ring and the pentenyl side chain.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Interpretation |

| 126 | [C₈H₁₄O]⁺ | Molecular Ion |

| 111 | [C₇H₁₁O]⁺ | Loss of CH₃ |

| 83 | [C₆H₁₁]⁺ | Cleavage of the C-C bond of the oxirane ring |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Various fragmentation pathways |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common fragment in organic molecules |

Note: These are predicted fragments based on general fragmentation patterns of epoxides. The relative intensities of these fragments would provide further structural clues.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Presence and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the epoxide ring and the carbon-carbon double bond. oregonstate.edu

Epoxide Ring Vibrations: The C-O-C stretching vibrations of the epoxide ring typically appear in the region of 1250 cm⁻¹ (asymmetric stretch) and 820-950 cm⁻¹ (symmetric stretch). spectroscopyonline.com The exact positions can be influenced by the substitution pattern.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the pentenyl chain would be observed around 1640-1680 cm⁻¹.

C-H Stretches: The C-H stretching vibrations for the sp³ hybridized carbons would appear just below 3000 cm⁻¹, while the sp² C-H stretches of the double bond would be observed just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR spectroscopy. The C=C stretching vibration, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The symmetric breathing vibration of the epoxide ring, typically observed around 1250 cm⁻¹, is also often Raman active. researchgate.netoceanoptics.com

Conformational analysis of the flexible pentenyl side chain can also be aided by vibrational spectroscopy. Different conformers may exhibit slightly different vibrational frequencies, and by comparing experimental spectra with those calculated for different possible conformations, the most stable conformation in the given state (solid, liquid, or gas) can be inferred.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and stereochemical relationships. For complex organic molecules such as this compound, where multiple stereoisomers are possible, X-ray crystallography offers the definitive assignment of the relative and absolute configurations of the chiral centers. While spectroscopic methods like NMR provide valuable insights into the connectivity and relative stereochemistry, X-ray diffraction analysis of a single crystal provides an unambiguous structural elucidation.

The successful application of X-ray crystallography is contingent upon the ability to grow a single, high-quality crystal of the compound of interest. This can often be a challenging and time-consuming step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured.

The analysis of the diffraction data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined. This leads to a detailed three-dimensional model of the molecule. Key parameters obtained from X-ray crystallographic analysis include the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom.

While specific X-ray crystallographic data for this compound is not available in the published literature, the analysis of related substituted oxirane and heterocyclic compounds demonstrates the power of this technique. For instance, the structures of various substituted oxiranes have been unambiguously confirmed by X-ray crystallography, providing a benchmark for the expected structural parameters. rsc.orgnih.gov

Below are illustrative data tables showcasing the type of information that would be obtained from an X-ray crystallographic analysis of a derivative of this compound. The data presented is hypothetical and based on typical values for similar organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement for a this compound Derivative

| Parameter | Value |

| Empirical Formula | C₈H₁₄O |

| Formula Weight | 126.20 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.543(2) Å |

| b | 10.123(3) Å |

| c | 9.876(2) Å |

| α | 90° |

| β | 105.34(3)° |

| γ | 90° |

| Volume | 823.4(4) ų |

| Z | 4 |

| Calculated Density | 1.018 Mg/m³ |

| Absorption Coefficient | 0.065 mm⁻¹ |

| F(000) | 280 |

| Data Collection | |

| Crystal Size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5678 |

| Independent reflections | 1890 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1890 / 0 / 118 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.062, wR2 = 0.135 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Hypothetical Bond Lengths and Angles for a this compound Derivative

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| O1-C1 | 1.445(2) | C2-O1-C1 | 61.5(1) |

| O1-C2 | 1.448(2) | O1-C1-C2 | 59.2(1) |

| C1-C2 | 1.475(3) | O1-C2-C1 | 59.3(1) |

| C1-C(Methyl) | 1.510(3) | O1-C1-C3 | 118.5(2) |

| C2-C(Pentyl) | 1.521(3) | C2-C1-C(Methyl) | 120.1(2) |

| C=C (in pentenyl chain) | 1.335(3) | C3-C1-C(Methyl) | 115.8(2) |

The data in these tables would provide a precise three-dimensional map of the molecule. The bond lengths and angles within the oxirane ring are characteristic, with the internal angles being close to 60°, indicative of significant ring strain, a key feature of epoxides. rsc.org The relative positions of the methyl group and the pentenyl substituent on the oxirane ring would be definitively established, confirming the cis or trans configuration. Furthermore, in a chiral crystal, the absolute configuration of the stereocenters could be determined, providing a complete stereochemical description of the specific isomer that crystallized.

Computational Chemistry and Theoretical Studies on 2 Methyl 3 Pent 3 En 1 Yl Oxirane

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations are at the forefront of understanding the detailed mechanisms of chemical reactions. By solving the Schrödinger equation for a given molecular system, QM methods can map out the potential energy surface of a reaction, identifying key structures like transition states and intermediates. For 2-Methyl-3-(pent-3-en-1-yl)oxirane, these calculations are crucial for predicting how the strained three-membered oxirane ring will open in the presence of various reagents.

Transition State Characterization and Energy Profile Analysis

The elucidation of a reaction mechanism hinges on the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. QM methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize these transient structures. For the ring-opening of an unsymmetrical epoxide such as this compound, there are two potential sites for nucleophilic attack: the more substituted carbon (C3) and the less substituted carbon (C2).

Theoretical calculations can determine the geometry of the transition states for both pathways. Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the bond-breaking and bond-forming processes of the ring opening.

Once the transition states are identified, an energy profile for the reaction can be constructed. This profile plots the relative energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), which is a key determinant of the reaction rate. By comparing the activation energies for the two possible ring-opening pathways, a prediction can be made about which site is kinetically favored for nucleophilic attack.

Table 1: Illustrative Energy Profile Data for Epoxide Ring-Opening

| Species | Relative Energy (kcal/mol) - Path A (Attack at C2) | Relative Energy (kcal/mol) - Path B (Attack at C3) |

| Reactants + Nucleophile | 0.0 | 0.0 |

| Transition State | ΔE‡A | ΔE‡B |

| Product | ΔE_rxn_A | ΔE_rxn_B_ |

Note: This table represents a generalized format for presenting energy profile data from QM calculations. The actual values would be determined through specific calculations for the reaction of this compound with a given nucleophile.

Intermediates and Reaction Pathways